Cas no 903499-26-3 (4-Bromo-1-(2-methoxyethyl)-1H-Indole)
4-Bromo-1-(2-methoxyethyl)-1H-Indole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-(2-methoxyethyl)-1H-Indole
- KADSFTWLJRANGK-UHFFFAOYSA-N
- 4-bromo-1-(2-methoxy-ethyl)-1H-indole
- 4-Bromo-1-(2-methoxyethyl)-1H-Indole
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- Inchi: 1S/C11H12BrNO/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8H2,1H3
- InChI Key: KADSFTWLJRANGK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C=CN2CCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Topological Polar Surface Area: 14.2
4-Bromo-1-(2-methoxyethyl)-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH95774-5g |
4-bromo-1-(2-methoxyethyl)-1H-indole |
903499-26-3 | 95% | 5g |
$1203.00 | 2024-05-20 |
4-Bromo-1-(2-methoxyethyl)-1H-Indole Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-Bromo-1-(2-methoxyethyl)-1H-Indole
Introduction to 4-Bromo-1-(2-methoxyethyl)-1H-Indole (CAS No: 903499-26-3)
4-Bromo-1-(2-methoxyethyl)-1H-Indole is a significant compound in the realm of pharmaceutical chemistry, exhibiting a molecular structure that combines the versatility of indole derivatives with the reactivity of bromine and ethyl groups. This compound, identified by its CAS number 903499-26-3, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The indole core is a privileged scaffold in medicinal chemistry, widely recognized for its role in various bioactive molecules, while the bromine substituent enhances its utility as an intermediate in cross-coupling reactions. The presence of a 2-methoxyethyl side chain adds an extra layer of functional diversity, making it a valuable building block for the synthesis of more complex molecules.
The chemical properties of 4-Bromo-1-(2-methoxyethyl)-1H-Indole make it particularly interesting for researchers exploring novel therapeutic agents. The bromine atom at the 4-position facilitates palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. Additionally, the methoxyethyl group introduces a polar moiety that can influence solubility and metabolic stability, critical factors in drug design. This compound’s ability to serve as a precursor for more intricate scaffolds has been leveraged in recent studies aiming to develop small-molecule modulators of biological pathways.
Recent advancements in the field have highlighted the utility of 4-Bromo-1-(2-methoxyethyl)-1H-Indole in the synthesis of indole-based ligands targeting G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to an array of hormones and neurotransmitters, making them prime targets for therapeutic intervention. Researchers have utilized this compound to develop novel ligands with potential applications in treating neurological disorders, cardiovascular diseases, and metabolic conditions. The structural features of 4-Bromo-1-(2-methoxyethyl)-1H-Indole, particularly the bromine atom and the flexible ethyl side chain, have been instrumental in optimizing binding affinity and selectivity.
In another area of research, 4-Bromo-1-(2-methoxyethyl)-1H-Indole has been employed as a key intermediate in the preparation of indole-based anticancer agents. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The bromine substituent allows for further functionalization via metal-catalyzed reactions, enabling the construction of complex molecules with enhanced pharmacological properties. Studies have demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The methoxyethyl group has been shown to modulate pharmacokinetic profiles, improving drug delivery and bioavailability.
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-Indole itself is an intriguing aspect from a chemical perspective. Traditional synthetic routes involve multi-step processes that often require careful control of reaction conditions to achieve high yields and purity. However, recent methodological improvements have streamlined these procedures, making it more accessible for industrial-scale production. Advances in catalytic systems and green chemistry principles have also contributed to more sustainable synthetic strategies. These developments not only enhance efficiency but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.
The versatility of 4-Bromo-1-(2-methoxyethyl)-1H-Indole extends beyond its applications in drug discovery. It serves as a valuable tool for chemists exploring new synthetic methodologies and exploring the structure-activity relationships (SAR) of indole derivatives. By modifying different functional groups on this scaffold, researchers can gain insights into how structural changes influence biological activity. This information is crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion,4-Bromo-1-(2-methoxyethyl)-1H-Indole (CAS No: 903499-26-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules targeting various diseases. Recent research highlights its role in developing GPCR ligands and anticancer agents, demonstrating its potential as a cornerstone in drug discovery efforts. As synthetic methodologies continue to evolve,4-Bromo-1-(2-methoxyethyl)-1H-Indole will undoubtedly remain at the forefront of medicinal chemistry innovation.
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